molecular formula C10H13ClO B1668835 Chlorothymol CAS No. 89-68-9

Chlorothymol

Cat. No. B1668835
CAS RN: 89-68-9
M. Wt: 184.66 g/mol
InChI Key: KFZXVMNBUMVKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorothymol, also known as 4-Chloro-2-isopropyl-5-methylphenol, is a derivative of thymol . It is used as a disinfectant and is found in several products, including veterinary use products . It is also used in the treatment of otitis externa and nasal congestion .


Synthesis Analysis

Chlorothymol can be synthesized biologically from thymol using a natural chloroperoxidase . This process initiates the synthesis of chlorothymol under very benign conditions . The synthetic procedure is being further optimized to enable large-scale synthesis of chlorothymol .


Molecular Structure Analysis

The molecular formula of Chlorothymol is C10H13ClO . It has a molecular weight of 184.66 .


Chemical Reactions Analysis

The conversion of thymol and carvacrol into antimicrobials by (electro)enzymatic halogenation was investigated, using a chloroperoxidase (CPO) catalyzed process . This process enables the biotechnological production of chlorothymol .

Scientific Research Applications

Biotechnological Production

Chlorothymol is created through biotechnological processes, notably in the enzymatic halogenation of phenolic monoterpenes like thymol and carvacrol. This process is catalyzed using chloroperoxidase (CPO) and enables the production of chlorothymol, among other compounds, with high conversion rates and yields (Getrey et al., 2014).

Antimicrobial Activities

Chlorothymol is synthesized from thymol and investigated for its antibacterial and antifungal activities. Studies show that derivatives like 4-chlorothymol have significant activity against various bacterial strains and fungi, indicating their potential in antimicrobial applications (Kaur et al., 2013).

Agricultural Applications

Chlorothymol is used in agriculture, particularly as a fungicide. Its degradation behavior in water/sediment systems under different conditions has been studied, providing insights into its environmental impact and efficacy in agricultural settings (Kwon & Armbrust, 2006).

Potential in Antimalarial Therapy

4-Chlorothymol exhibits potential as an antimalarial agent. It impedes the redox defense system in Plasmodium falciparum and shows promising results in both in vitro and in vivo assays, highlighting its potential for use in malaria treatment (Kumar et al., 2021).

Soil Biology and Chemistry

In soil biology, the dissipation rate of chlorothymol in soils with different fertilizing practices has been explored. Findings suggest that chlorothymol's degradation in soil can be accelerated by certain soil amendments,like farmyard manure. This accelerated dissipation is mainly attributed to abiotic actions and has implications for environmental safety and efficacy in agricultural use (Katayama, Mori, & Kuwatsuka, 1995).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It is advised to avoid dust formation and breathing vapors, mist, or gas .

Future Directions

Chlorothymol has shown potential as an antimalarial agent, which may also be effective in combination with existing antiplasmodial drugs against chloroquine-resistant P. falciparum infection . In addition, a biological route for the synthesis of chlorothymol has been developed, which may make this compound even more attractive for consumer products .

properties

IUPAC Name

4-chloro-5-methyl-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZXVMNBUMVKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041547
Record name 6-Chlorothymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorothymol

CAS RN

89-68-9
Record name Chlorothymol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorothymol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorothymol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorothymol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4964
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-chloro-5-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Chlorothymol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorothymol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.755
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROTHYMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ25TI0CVT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorothymol
Reactant of Route 2
Reactant of Route 2
Chlorothymol
Reactant of Route 3
Reactant of Route 3
Chlorothymol
Reactant of Route 4
Reactant of Route 4
Chlorothymol
Reactant of Route 5
Reactant of Route 5
Chlorothymol
Reactant of Route 6
Reactant of Route 6
Chlorothymol

Citations

For This Compound
665
Citations
A Andersen - International journal of toxicology, 2006 - europepmc.org
Sodium p-Chloro-m-Cresol, p-Chloro-m-Cresol (PCMC), Mixed Cresols, m-Cresol, o-Cresol, p-Cresol, Isopropyl Cresols, Thymol, Chlorothymol, o-Cymen-5-ol, and Carvacrol are …
Number of citations: 195 europepmc.org
S Kumar, PR Mina, R Kumar, A Pal, A Ahmad… - Frontiers in …, 2021 - frontiersin.org
… 4-Chlorothymol was found to increase the reactive oxygen species and … chlorothymol could perturb the redox balance by modulating the enzyme activity of GST and GR. 4-Chlorothymol …
Number of citations: 11 www.frontiersin.org
A Jones, M Barker‐Haliski, AS Ilie, MB Herd… - …, 2020 - Wiley Online Library
… compound, chlorothymol, from a compound library screen. We show that chlorothymol has … Subsequently, using a chemical-genetic screen, we identify chlorothymol's molecular target …
Number of citations: 9 onlinelibrary.wiley.com
HL Crowther, H McCombie - Journal of the Chemical Society …, 1913 - pubs.rsc.org
… cit.), who have shown that 6-chlorothymol (11), on bromination, yields a mixture of 6-chloro-2-bromothymol (X) and 2-chloro-6-bromothymol (XI). To explain this, these authors assume …
Number of citations: 2 pubs.rsc.org
R Kaur, MP Darokar, SK Chattopadhyay… - Medicinal Chemistry …, 2014 - Springer
… , thymol has been converted into chlorothymol, dichlorothymol with N-chlorosuccinimide; … Among the different derivatives tested, 4-chlorothymol was found to be most active against …
Number of citations: 27 link.springer.com
AC Beck - American Journal of Obstetrics and Gynecology, 1933 - Elsevier
For a number of years it has been our custom to use mercurochrome and tincture of iodine in the preparation of labor cases. Mercurochrome is expensive and leaves stains on bed linen …
Number of citations: 4 www.sciencedirect.com
JB Niederl, S Natelson - Journal of the American Chemical …, 1932 - ACS Publications
Glucose in 0.06 molar hydrochloric acid under three atmospheres’ pressure condenses to give in thirty minutes about 1.5% gentiobiose. 2. Whole corn starch under the same conditions …
Number of citations: 10 pubs.acs.org
L Sopaj - 2022 - corescholar.libraries.wright.edu
In this study, novel silver nanoparticles (AgNPs) were successfully synthesized and functionalized with an antibacterial agent, namely chlorothymol (denoted C@ AgNPs). The resulting …
Number of citations: 2 corescholar.libraries.wright.edu
A Jones, M Barker Haliski, AS Ilie - core.ac.uk
… compound, chlorothymol, from a compound library screen. We show that chlorothymol has … Subsequently, using a chemical-genetic screen, we identify chlorothymol's molecular target …
Number of citations: 0 core.ac.uk
T Krieg, L Getrey, J Schrader… - Practical Methods for … - Wiley Online Library
… Chlorothymol is a chlorinated phenolic antiseptic used as an ingredient in preparations for … Chlorothymol has a 75 times higher bactericidal potency, while also possessing low human …
Number of citations: 0 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.